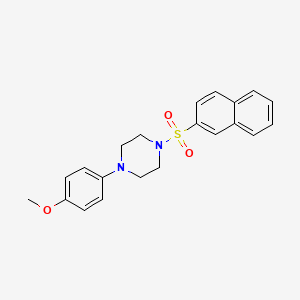
3-(4-fluorophenyl)-2-(4-isopropylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinones typically involves the cyclization of appropriately substituted anthranilamides with acid chlorides, followed by further chemical transformations. For instance, Ozaki et al. (1985) described synthesizing a range of 4(1H)-quinazolinones with varying substitutions, including those with isopropyl and fluorophenyl groups, suggesting a potential pathway for synthesizing the compound (Ozaki, Yamada, Oine, Ishizuka, & Iwasawa, 1985).
Molecular Structure Analysis
The molecular structure of 3-(4-fluorophenyl)-2-(4-isopropylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be characterized using various spectroscopic techniques such as NMR, FTIR, and HRMS. Wang et al. (2016) conducted a similar analysis for 2-(4-Fluorophenyl)-quinazolin-4(3H)-one, highlighting the use of these methods in determining the structural aspects of quinazolinone derivatives (Wang, Chai, Yang, Wei, & Peng, 2016).
Chemical Reactions and Properties
Quinazolinones can undergo various chemical reactions, contributing to their diverse biological activities. The reactivity can be influenced by the presence of fluorine atoms and other substituents in the molecular structure. For instance, Deetz et al. (2001) reported the cyclocondensation reactions involving fluoro substituted benzoyl chlorides to form quinazolinones (Deetz, Malerich, Beatty, & Smith, 2001).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystal structure, are essential for understanding their chemical behavior. Geesi et al. (2020) discussed the crystal structure and physical properties of a related quinazolinone compound, providing insights into these aspects (Geesi, Riadi, Kaiba, Anouar, Ouerghi, Ibnouf, & Guionneau, 2020).
Chemical Properties Analysis
The chemical properties of quinazolinones, including their reactivity and stability, are influenced by their functional groups and molecular structure. For example, the presence of fluorophenyl groups can significantly affect the compound's chemical behavior, as seen in the work of Tani et al. (1979), who studied the chemical properties of various fluorinated quinazolinones (Tani, Yamada, Oine, Ochiai, Ishida, & Inoue, 1979).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-(4-propan-2-ylphenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O/c1-15(2)16-7-9-17(10-8-16)22-25-21-6-4-3-5-20(21)23(27)26(22)19-13-11-18(24)12-14-19/h3-15,22,25H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGGXFFYDNHZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-benzodioxol-5-yl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B4014257.png)
![5,5-dimethyl-1'-(1-piperidinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4014261.png)
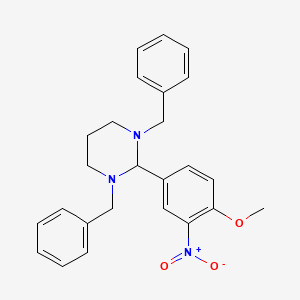
![N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4014271.png)

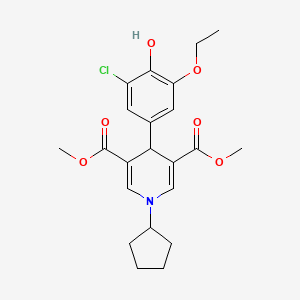
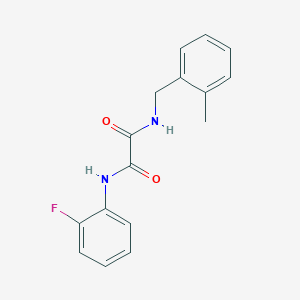
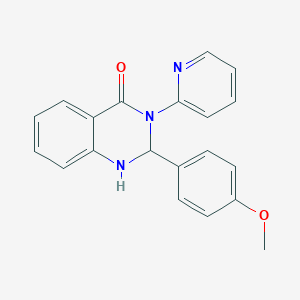
![2-{[4-allyl-5-(diphenylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4014298.png)

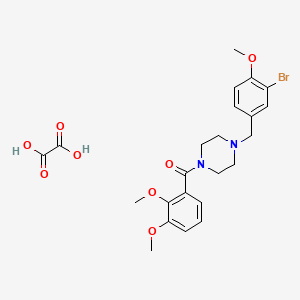
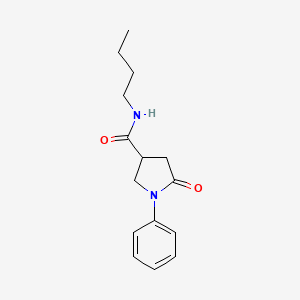
![N-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4014350.png)
